N,N-diallyl-2-phenylbutanamide
Description
N,N-Diallyl-2-phenylbutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenyl group at the C2 position and diallyl groups (-CH₂CH=CH₂) on the nitrogen atom. The diallyl substituents introduce unsaturation, which may influence reactivity, stability, and interactions compared to saturated alkyl or aromatic N-substituents.
Properties
IUPAC Name |
2-phenyl-N,N-bis(prop-2-enyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-4-12-17(13-5-2)16(18)15(6-3)14-10-8-7-9-11-14/h4-5,7-11,15H,1-2,6,12-13H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWUUBCNRFVEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares N,N-diallyl-2-phenylbutanamide with four analogs based on substituent effects:
*Estimated based on substituent contributions.
Key Observations:
- Lipophilicity (logP): Larger, hydrophobic substituents (e.g., benzhydryl ) increase logP, reducing water solubility. Diallyl groups (~3.5 logP) balance moderate lipophilicity with unsaturation.
- Solubility: Dimethyl and diethyl analogs exhibit higher solubility due to smaller, polar substituents. Diallyl’s unsaturated structure may reduce solubility compared to diethyl .
- Reactivity: Diallyl’s allyl groups could participate in addition reactions or polymerization, unlike saturated analogs .
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